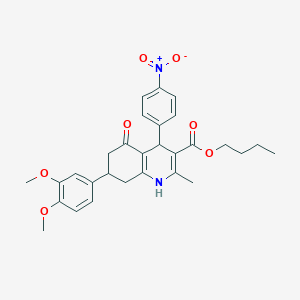

Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a butyl ester group at position 3, a 3,4-dimethoxyphenyl substituent at position 7, a 4-nitrophenyl group at position 4, and a methyl group at position 2.

Properties

Molecular Formula |

C29H32N2O7 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C29H32N2O7/c1-5-6-13-38-29(33)26-17(2)30-22-14-20(19-9-12-24(36-3)25(16-19)37-4)15-23(32)28(22)27(26)18-7-10-21(11-8-18)31(34)35/h7-12,16,20,27,30H,5-6,13-15H2,1-4H3 |

InChI Key |

ZNQGWHGUONTQQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, leading to the formation of the desired hexahydroquinoline derivative. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The presence of the methoxy and nitro groups makes it susceptible to oxidation reactions.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

Industry: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and lead to the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Hexahydroquinoline Derivatives

Hexahydroquinoline derivatives exhibit diverse biological and chemical properties depending on substituent patterns and ester groups. Below is a detailed comparison:

Structural Variations and Electronic Effects

- Ethyl esters (): Moderate lipophilicity, balancing solubility and bioavailability. Benzyl/cyclohexyl esters (): Increase steric bulk, possibly affecting binding interactions in biological systems.

- Aromatic Substituents: 4-Nitrophenyl (target compound): Strong electron-withdrawing effect, likely enhancing reactivity in electrophilic substitutions or charge-transfer interactions . 3,4-Dimethoxyphenyl (target compound): Electron-donating groups may stabilize radical intermediates or improve metabolic stability . Hydroxy/methoxy phenyls (): Polar groups that improve solubility but may reduce metabolic stability due to susceptibility to phase II conjugation .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Key Research Findings

- Substituent Position Matters : The 3,4-dimethoxy and 4-nitro groups in the target compound create a unique electronic environment, distinguishing it from analogs with single substituents (e.g., ’s 4-methoxyphenyl) .

- Ester Chain Length : Butyl esters (target, ) may prolong half-life in biological systems compared to methyl/ethyl esters due to reduced hydrolysis rates .

- Synergistic Effects : Combining electron-donating (methoxy) and withdrawing (nitro) groups could enable dual functionality in catalysis or drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with a Hantzsch-type cyclization. Key steps include:

- Cyclization : Reacting 3,4-dimethoxybenzaldehyde, 4-nitroacetophenone, and β-keto esters (e.g., butyl acetoacetate) with ammonium acetate in ethanol under reflux (70–80°C) for 12–24 hours .

- Catalyst Optimization : Acidic (e.g., HCl) or basic (e.g., piperidine) catalysts can alter regioselectivity; basic conditions favor higher yields (~65%) but may reduce purity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaryl intermediates, while ethanol improves cyclization efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating >95% pure product .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : H NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range). C NMR identifies carbonyl (δ ~170 ppm) and quaternary carbons .

- FTIR : Key peaks include C=O (1670–1700 cm), NO (1520–1350 cm), and aromatic C-H stretching (3050–3100 cm) .

- X-ray Crystallography : Resolves stereochemistry and confirms the hexahydroquinoline core geometry, particularly the chair conformation of the cyclohexene ring .

Q. What are the critical factors in optimizing the reaction workup and purification for this compound?

- Methodological Answer :

- Workup : Neutralize excess acid/base post-reaction to prevent decomposition. Use ice-cold ethanol to precipitate impurities while retaining the product in solution .

- Chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate 7:3) to separate nitroaryl byproducts. TLC monitoring (Rf ~0.4 under same conditions) ensures purity .

- Crystallization : Slow cooling of saturated ethanol solutions yields well-defined crystals, reducing amorphous impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies for this compound?

- Methodological Answer : Contradictions often arise from assay variability. Solutions include:

- Standardized Assays : Use identical cell lines (e.g., HeLa for anticancer studies) and protocols (e.g., MTT assay incubation times) to enable cross-study comparisons .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to validate binding kinetics .

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) or incubation temperature .

Q. What computational strategies are recommended for predicting the binding modes of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., COX-2 or EGFR). Focus on the nitro group’s electron-withdrawing effects and methoxy substituent’s hydrophobic interactions .

- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .

- QM/MM Hybrid Methods : Combine quantum mechanics (for nitroaryl interactions) and molecular mechanics (for protein backbone) to refine binding energy calculations .

Q. How to design experiments to elucidate the structure-activity relationship (SAR) of this compound's derivatives?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with modified substituents (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) and test bioactivity .

- In Silico SAR : Use CoMFA (Comparative Molecular Field Analysis) to correlate electrostatic/hydrophobic fields with activity trends .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the nitro group) using tools like PharmaGist .

Q. What are the challenges in characterizing the stereochemistry of this compound, and how can they be addressed?

- Methodological Answer :

- Chiral Centers : The hexahydroquinoline core has multiple stereocenters (C4, C7). Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to resolve enantiomers .

- X-ray Crystallography : Resolve absolute configuration via heavy-atom substitution (e.g., selenium derivatives) or anomalous dispersion methods .

- Vibrational Circular Dichroism (VCD) : Assign stereochemistry by comparing experimental and computed VCD spectra for enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.